5-Cyclobutoxypyrazine-2-carboxylic acid
Overview
Description
5-Cyclobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is an important intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring attached to a pyrazine ring, which in turn is attached to a carboxylic acid group .
Scientific Research Applications
Multicomponent Heterocyclizations and Antimicrobial Activity
- Abstract : Research into three-component reactions of 5-aminopyrazoles, salicylic aldehydes, and pyruvic acids has led to the development of a method to control the selectivity of heterocyclizations. This method allows the direction of the reaction to be varied by changing the reaction parameters. Compounds produced through this method have shown antimicrobial activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, albeit at high concentrations (Murlykina et al., 2013).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
- Abstract : A study on the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid via ruthenium-catalyzed cycloaddition presents a pathway to create peptidomimetics or biologically active compounds. This protocol helps overcome issues related to the Dimroth rearrangement, a common challenge in the chemistry of this molecule. The synthesized compounds, including triazoles acting as HSP90 inhibitors, demonstrate the versatility of this approach in creating biologically active structures (Ferrini et al., 2015).
Multicomponent Cyclocondensation Reactions
- Abstract : The study explores the cyclocondensation reactions of aminoazoles, arylpyruvic acids, and aldehydes, revealing different pathways depending on reaction conditions. These findings provide insights into the chemoselectivity of multicomponent reactions, contributing to the synthesis of various carboxylic acids with potential applications in medicinal chemistry (Sakhno et al., 2008).
Synthesis of Pyrazine Derivatives
- Abstract : A review on the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, highlights various methods, including chemical, electrochemical, and microbial synthesis. This review underscores the significance of pyrazine derivatives in pharmaceutical development and their diverse synthesis pathways (Bai Jin-quan, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-cyclobutyloxypyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-4-11-8(5-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYHJMRJRLDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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